molecular formula C19H19N3O3S B4777296 N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide

Cat. No. B4777296
M. Wt: 369.4 g/mol
InChI Key: ARCCAALUJXQESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, physiological effects, and biochemical properties. In

Mechanism of Action

The mechanism of action of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, pain, and tumor growth. This compound has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain signaling pathways involved in tumor growth. In addition, N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide has been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, as well as potential use in the treatment of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide. One potential direction is to further explore its mechanism of action and identify the specific enzymes and signaling pathways involved in its therapeutic effects. Another direction is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and pharmacokinetics.

Scientific Research Applications

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-7-15-14(11-16(25-15)13-8-5-4-6-9-13)18(24)21-19-20-17(22-26-19)10-12(2)23/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCCAALUJXQESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide
Reactant of Route 2
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide
Reactant of Route 3
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide
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N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide
Reactant of Route 5
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N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide
Reactant of Route 6
Reactant of Route 6
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide

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